1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethanone

Description

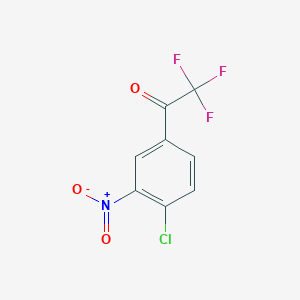

1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone with a phenyl ring substituted at positions 3 (nitro, -NO₂) and 4 (chloro, -Cl), linked to a trifluoroethanone (-COCF₃) group. This compound is of interest due to its electron-deficient aromatic system and trifluoromethyl moiety, which confer unique reactivity and physicochemical properties.

Properties

Molecular Formula |

C8H3ClF3NO3 |

|---|---|

Molecular Weight |

253.56 g/mol |

IUPAC Name |

1-(4-chloro-3-nitrophenyl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C8H3ClF3NO3/c9-5-2-1-4(3-6(5)13(15)16)7(14)8(10,11)12/h1-3H |

InChI Key |

ADTBPTBMCAFSFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(F)(F)F)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 4-chloro-3-nitrobenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.

Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl ketone group, leading to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, and primary amines are commonly used under mild to moderate temperature conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts under hydrogen gas is a typical method.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Reduction: Amino derivatives where the nitro group is converted to an amino group.

Oxidation: Carboxylic acids or other oxidized products depending on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethanone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl ketone group is known to form strong interactions with active sites of enzymes, potentially inhibiting their activity. The nitro and chloro groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key analogs differ in substituent type, position, and electronic effects:

Substituent Effects :

- Electron-withdrawing groups (EWGs) like -NO₂ and -Cl increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution (e.g., nitro at position 3) .

- Electron-donating groups (EDGs) like -CH₃ reduce ring activation, as seen in 1-(4-chloro-3-methylphenyl)-2,2,2-trifluoroethanone .

- Trifluoromethyl (-CF₃) groups (e.g., in ) improve lipophilicity and metabolic stability, critical for pharmaceutical applications .

Physicochemical Properties

Physical Data Comparison

Key Observations :

Reactivity Trends

- Electrophilic aromatic substitution : Nitro and chloro groups direct incoming electrophiles to specific positions (e.g., meta/para) .

- Nucleophilic displacement : Chloro substituents at activated positions (e.g., para to -COCF₃) may undergo substitution under basic conditions .

- Reduction of nitro groups: Potential conversion to amines, enabling further functionalization .

Biological Activity

1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethanone is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular systems, and potential therapeutic uses.

1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethanone is characterized by the presence of a chloro and nitro group on the aromatic ring and a trifluoroethanone moiety. These functional groups contribute to its reactivity and biological properties.

The biological activity of 1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethanone can be attributed to several mechanisms:

- Cholinesterase Inhibition : Some studies have indicated that compounds with similar structures exhibit moderate inhibitory activity against cholinesterase enzymes. For instance, related compounds showed IC50 values around 60 µM for acetylcholinesterase (AChE) inhibition .

- Induction of Apoptosis : Research on thiosemicarbazone derivatives has shown that structural analogs can induce apoptosis in cancer cell lines. The mechanism often involves mitochondrial dysfunction and depletion of cellular thiols .

Table 1: Biological Activity Summary

Case Studies

- Cholinesterase Inhibition : A study investigated various derivatives related to 1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethanone for their ability to inhibit cholinesterase enzymes. Compounds were tested for their selectivity and potency, with some showing promising results as potential therapeutic agents for conditions like Alzheimer's disease due to their ability to increase acetylcholine levels by inhibiting AChE .

- Cancer Cell Studies : In vitro studies evaluated the effects of thiosemicarbazone derivatives on K562 leukemia cells. The compounds exhibited a bell-shaped dose-response curve for apoptosis induction, suggesting that while they can effectively trigger cell death at certain concentrations, higher doses may lead to necrosis instead .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.